ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amidation: The conversion of the nitrothiophene to its amide derivative.
Cyclization: Formation of the cyclopenta[b]thiophene ring system.
Esterification: Introduction of the ethyl ester group.
Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently .
Chemical Reactions Analysis
Ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon .
Scientific Research Applications
Ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activities
Mechanism of Action
The mechanism of action of ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds to ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate include:
Ethyl 2-amino-5-nitrothiophene-3-carboxylate: Known for its use in the synthesis of biologically active molecules.
Ethyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate: Another thiophene derivative with potential biological activities.
Properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-2-22-15(19)12-8-4-3-5-9(8)24-14(12)16-13(18)10-6-7-11(23-10)17(20)21/h6-7H,2-5H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHVDFDVZFOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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